molecular formula C9H13NO2 B1206822 1-Propyl-2-methyl-3-hydroxypyrid-4-one CAS No. 30652-13-2

1-Propyl-2-methyl-3-hydroxypyrid-4-one

Cat. No. B1206822
CAS RN: 30652-13-2
M. Wt: 167.2 g/mol
InChI Key: BFUSTCYJXIZANF-UHFFFAOYSA-N
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Description

1-Propyl-2-methyl-3-hydroxypyrid-4-one, also known as PMP, is a chelating agent that is widely used in various scientific research applications. It is a bidentate ligand that forms stable complexes with metal ions, particularly iron, and is used to study the role of iron in various biological processes. PMP has been extensively studied for its ability to chelate iron from various sources, including biological fluids, tissues, and cells.

Scientific Research Applications

Iron Chelation

1-Propyl-2-methyl-3-hydroxypyrid-4-one has been studied for its potential in iron chelation. Research indicates that it forms stable, colored, neutral complexes with iron at physiological pH and can mobilize iron from various proteins like transferrin, ferritin, and haemosiderin. The effectiveness of this compound in iron mobilization and its relatively easy synthesis highlight its potential for treating conditions like iron overload (Kontoghiorghes, Sheppard, & Barr, 1988).

Analytical Detection in Biological Fluids

The compound has been a subject of analytical studies, particularly in developing high-performance liquid chromatographic (HPLC) methods for its detection in biological fluids like serum and urine. This is crucial for monitoring the presence and concentration of the compound in medical treatments (Goddard & Kontoghiorghes, 1990).

In Vivo Chelation Studies

In vivo studies have been conducted to evaluate the effectiveness of various 1-substituted 2-alkyl-3-hydroxypyrid-4-one iron chelators, including this compound, in mice. These studies are significant for understanding the potential clinical applications of these chelators in treating iron overload conditions (Kontoghiorghes, 1986).

Liquid Extraction and HPLC Analysis

The compound has been involved in studies focusing on liquid extraction methods and HPLC analysis for efficient extraction and determination from various matrices, crucial for pharmacokinetic and therapeutic studies (Liu, Liu, Lu, & Hider, 1999).

Enhancement of Iron Excretion

Studies have also investigated the capacity of 3-hydroxypyrid-4-ones, with various structural modifications, to enhance iron excretion in normal rats. This research contributes to understanding the therapeutic potential of these compounds in managing iron levels in the body (Molenda, Jones, & Basinger, 1994).

Evaluation in Mouse Models

In vivo evaluation using mouse models has provided insights into the effectiveness of hydroxypyridone iron chelators, including this compound. These studies are crucial for the development of new drugs for iron chelation therapy (Gyparaki, Porter, Hirani, Streater, Hider, & Huehns, 1987).

Iron Binding Activity

Research has been conducted on the structure and iron-binding activity of 1-hydroxypyrid-2-one chelators, providing insights into the design of effective iron chelators for clinical use. This is important for developing treatments for diseases related to iron imbalance (Kontoghiorghes, 1987).

Mechanism of Action

Target of Action

The primary target of 1-Propyl-2-methyl-3-hydroxypyrid-4-one, also known as 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-propyl-, is the cyclo-oxygenase enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body.

Mode of Action

The compound interacts with its target by acting as an iron chelator . It binds to the Fe3+ ions linked to the cyclo-oxygenase enzyme, inhibiting the enzyme’s activity . This interaction results in the inhibition of prostacyclin (PGI2) synthesis .

Biochemical Pathways

The affected pathway is the prostanoid synthesis pathway . By inhibiting the cyclo-oxygenase enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins, including prostacyclin . The downstream effects include a reduction in inflammation and potentially toxic free-radical generation by cyclo-oxygenase .

Pharmacokinetics

As a small, water-soluble molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.

Result of Action

The molecular effect of the compound’s action is the inhibition of prostacyclin synthesis . On a cellular level, this can lead to a decrease in inflammation and a reduction in the generation of potentially harmful free radicals .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of the compound include pH and the presence of metal ions. The compound forms stable, water-soluble iron complexes at physiological pH .

Biochemical Analysis

Biochemical Properties

1-Propyl-2-methyl-3-hydroxypyrid-4-one plays a crucial role in biochemical reactions, primarily due to its iron-chelating properties. This compound interacts with iron ions (Fe3+), forming stable complexes that prevent the accumulation of excess iron in biological systems . The chelation process involves the binding of this compound to iron ions, thereby inhibiting their participation in harmful redox reactions. Additionally, this compound has been shown to interact with other metal ions such as aluminum (Al3+), copper (Cu2+), and zinc (Zn2+), albeit with lower affinity . These interactions suggest potential therapeutic applications in conditions involving metal ion imbalances.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In vascular tissues, this compound has been found to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . The inhibition of prostacyclin synthesis is mediated through the chelation of iron ions, which are essential cofactors for the enzyme cyclooxygenase. Furthermore, this compound influences cell signaling pathways by modulating the levels of reactive oxygen species (ROS), thereby affecting gene expression and cellular metabolism . These cellular effects highlight the potential of this compound in therapeutic interventions targeting oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to chelate iron ions and inhibit enzyme activity. By binding to iron ions, this compound prevents their participation in redox reactions that generate ROS . This chelation process also inhibits the activity of iron-dependent enzymes such as cyclooxygenase, leading to reduced synthesis of pro-inflammatory prostanoids . Additionally, this compound can modulate gene expression by influencing the levels of transcription factors and signaling molecules involved in oxidative stress responses . These molecular interactions underscore the therapeutic potential of this compound in conditions characterized by iron overload and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature, with degradation occurring more rapidly under acidic conditions . Long-term studies have shown that this compound can maintain its iron-chelating activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have also demonstrated that prolonged exposure to this compound can lead to sustained reductions in cellular iron levels and oxidative stress . These findings highlight the importance of considering temporal factors when evaluating the therapeutic potential of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce iron levels and oxidative stress without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to iron metabolism. This compound interacts with enzymes such as transferrin, ferritin, and haemosiderin, facilitating the release and transport of iron ions . The chelation of iron by this compound also affects metabolic flux, leading to alterations in the levels of various metabolites involved in oxidative stress responses . Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of ROS, further modulating cellular redox balance . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound is also affected by its interactions with metal ions, which can alter its solubility and transport properties . These transport and distribution characteristics are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes . The targeting of this compound to specific organelles is mediated by post-translational modifications and binding interactions with intracellular proteins . These localization patterns can affect the activity and function of this compound, influencing its therapeutic potential and cellular effects . Understanding the subcellular distribution of this compound is essential for optimizing its use in biomedical applications.

properties

IUPAC Name

3-hydroxy-2-methyl-1-propylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h4,6,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUSTCYJXIZANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184699
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30652-13-2
Record name 3-Hydroxy-2-methyl-1-propyl-4(1H)-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methyl-1-propyl-1,4-dihydropyridin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is 1-propyl-2-methyl-3-hydroxypyrid-4-one in removing excess iron compared to the clinically available chelator desferrioxamine?

A: Studies in iron-overloaded mice have shown that this compound, administered both intraperitoneally and intragastrically, exhibits comparable iron excretion capabilities to equivalent doses of desferrioxamine administered intraperitoneally []. This suggests that this compound holds promise as an orally active alternative to desferrioxamine for treating iron overload.

Q2: Does the route of administration affect the efficacy of this compound?

A: Research indicates that this compound demonstrates similar efficacy in removing excess iron when administered both intraperitoneally and intragastrically []. This finding highlights the potential of this compound as an orally active iron chelator, offering a significant advantage over the currently available injectable chelator, desferrioxamine.

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